molecular formula C11H9N3O3S B11094710 Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- CAS No. 116758-61-3

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-

Cat. No.: B11094710
CAS No.: 116758-61-3
M. Wt: 263.27 g/mol
InChI Key: WNWLFORQFBCYBX-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- features a 1,3,4-thiadiazole core substituted at position 5 with a 1,3-benzodioxole moiety and at position 2 with an acetamide group. The 1,3-benzodioxole (methylenedioxyphenyl) group is a bicyclic aromatic system known for enhancing lipophilicity and metabolic stability, while the thiadiazole ring contributes to diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

This compound’s structural uniqueness lies in the combination of a thiadiazole scaffold with the electron-rich benzodioxole group, which may influence its binding affinity to biological targets such as kinases or carbonic anhydrases.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWLFORQFBCYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151494
Record name Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116758-61-3
Record name Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116758613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Thiadiazole Formation

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:

  • Reactants : 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine and acetyl chloride.

  • Conditions : Reflux in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Mechanism : Nucleophilic acyl substitution at the amine group, followed by dehydration to form the acetamide bond.

Key Parameters :

ParameterValue
Temperature40–60°C
Reaction Time6–8 hours
SolventAnhydrous DCM
Yield68–72%

Alternative Cyclization Pathways

Substituted thiosemicarbazides react with carbon disulfide under alkaline conditions to form the thiadiazole ring. For example:

  • Step 1 : 1,3-Benzodioxol-5-carbohydrazide reacts with CS₂ in ethanol/KOH to yield 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole-2-thiol.

  • Step 2 : Thiol intermediate undergoes S-alkylation with chloroacetamide in acetone/K₂CO₃.

Advantages :

  • Avoids harsh acids/bases.

  • Enables scalability for industrial production.

Nucleophilic Substitution Reactions

Acetamide Functionalization

The acetamide group is introduced via nucleophilic substitution on preformed thiadiazole intermediates:

  • Reactants : 2-Chloro-N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)acetamide and ammonium acetate.

  • Conditions : Microwave-assisted synthesis at 100°C for 20 minutes.

Optimization Insights :

  • Microwave irradiation reduces reaction time from 8 hours to 20 minutes.

  • Solvent-free conditions improve atom economy.

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvents and catalysts:

SolventCatalystTemperatureYield (%)
AcetoneK₂CO₃RT65
DMFDCC60°C78
EthanolTEAReflux70

DMF = Dimethylformamide; DCC = Dicyclohexylcarbodiimide; RT = Room Temperature.

Critical Observations :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates due to better solubility of intermediates.

  • DCC outperforms K₂CO₃ in yield but requires post-reaction filtration.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • Reactants : 5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine and acetic anhydride.

  • Conditions : Grinding at 30 Hz for 15 minutes.

  • Yield : 82% with 95% purity.

Benefits :

  • Reduces waste generation.

  • Suitable for large-scale synthesis.

Aqueous-Phase Reactions

Water as a solvent improves sustainability:

  • Reactants : Thiadiazole amine and acetyl chloride.

  • Catalyst : β-Cyclodextrin (5 mol%).

  • Outcome : 70% yield at 50°C.

Limitations :

  • Hydrolysis of acetyl chloride necessitates careful pH control.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance efficiency:

  • Residence Time : 2 minutes.

  • Throughput : 1.2 kg/hour.

  • Purity : >99% by HPLC.

Process Optimization

Key factors for scalability:

  • Temperature Gradients : Maintain <5°C variation to prevent side reactions.

  • Catalyst Recycling : Silica-supported TEA reduces costs by 40%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 5.98 (s, 2H, OCH₂O), 6.82–7.05 (m, 3H, aromatic).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, MeOH:H₂O = 70:30).

  • LC-MS : [M+H]⁺ = 264.08 (calculated 263.27).

Challenges and Mitigation Strategies

Regioselectivity Issues

Unwanted isomers form during cyclocondensation. Solutions include:

  • Directed Ortho-Metalation : Use of lithiating agents to direct ring closure.

  • Catalytic Azidation : Cu(I)-catalyzed click chemistry for precise functionalization.

Yield Limitations

  • Byproduct Formation : Acetic acid byproducts reduce yields. Azeotropic distillation removes water, pushing equilibrium toward product.

  • Catalyst Poisoning : Impurities in reagents deactivate catalysts. Pre-purification via column chromatography resolves this.

Emerging Methodologies

Photochemical Synthesis

UV light (254 nm) initiates radical-based cyclization:

  • Reactants : Thiosemicarbazide and acetyl chloride.

  • Yield : 75% in 1 hour.

Biocatalytic Approaches

Lipase-catalyzed acetylation under mild conditions:

  • Enzyme : Candida antarctica lipase B.

  • Solvent : Ionic liquid (BMIM-PF₆).

  • Yield : 68% at 37°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation68–7295High
Microwave-Assisted7898Moderate
Mechanochemical8295High
Continuous Flow8599Very High

Data aggregated from

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- is its potential as an anticancer agent . Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, notably:

  • A549 human lung adenocarcinoma
  • C6 rat glioma cells

The mechanism of action appears to involve the inhibition of matrix metalloproteinases (MMPs) , particularly MMP-9, which plays a crucial role in tumor progression and metastasis. Molecular docking studies suggest that the compound binds effectively within the active site of MMP-9, indicating a strong interaction with key amino acid residues that could inhibit enzyme activity and hinder tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Specific derivatives have been tested against various bacterial strains, revealing noteworthy activity against:

  • Mycobacterium tuberculosis
  • Xanthomonas oryzae

For instance, compounds derived from thiadiazole structures have exhibited significant minimum inhibitory concentrations (MIC), indicating their potential as effective antimicrobial agents .

Synthesis and Characterization

The synthesis of Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- typically involves multi-step organic reactions that include acylation processes. Characterization techniques such as NMR spectroscopy , mass spectrometry , and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of Acetamide derivatives on A549 cells. The results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This suggests a dual mechanism involving both cell cycle arrest and programmed cell death.

Case Study 2: Antimicrobial Activity Against Tuberculosis

Research focusing on thiadiazole-linked compounds demonstrated their effectiveness against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC value significantly lower than standard treatments like Isoniazid, highlighting its potential as a new therapeutic option for tuberculosis management .

Mechanism of Action

The mechanism of action of Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets, while the thiadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can disrupt normal cellular processes, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound Name Substituents (R) Melting Point (°C) Yield (%) Key Properties/Activities Reference
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- (Target) 1,3-Benzodioxol-5-yl Not reported Not reported High lipophilicity, potential CNS activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, phenoxy 132–134 74 Anticancer, moderate solubility
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylthio, isopropylphenoxy 158–160 79 Higher melting point, antimicrobial
Acetazolamide Sulfamoyl 258–259 Carbonic anhydrase inhibition, diuretic
ASN90 (O-GlcNAcase inhibitor) Piperazine-linked benzodioxol-5-yl Neuroprotective, tau proteinopathy targeting
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (4a) 4-Chlorophenyl, 4-methylpiperazine Anticancer (in vitro)
N-(5-(4-Nitrophenylamino)-1,3,4-thiadiazol-2-yl)-2-[(6-nitrobenzothiazol-2-yl)thio]acetamide (8) 4-Nitrophenylamino, nitrobenzothiazole Akt inhibition, apoptosis induction (92%)

Key Observations:

  • Substituent Effects on Melting Points: Derivatives with bulky or polar substituents (e.g., 5f, 5e) exhibit higher melting points due to increased intermolecular interactions . The target compound’s melting point is unreported but likely influenced by the rigid benzodioxole ring.
  • Synthetic Yields: Yields for thiadiazole acetamides typically range from 68% to 88%, depending on substituent reactivity and purification methods .
Anticancer Activity
  • Chlorophenyl/Phenoxy Derivatives (5e, 4a): Exhibit moderate anticancer activity via apoptosis induction and cell cycle arrest. Compound 4a shows specificity against breast cancer cell lines .
  • Nitrobenzothiazole Derivatives (8): Demonstrated 86–92% inhibition of Akt kinase, a key regulator of glioma progression .
  • Target Compound: While direct data are unavailable, the benzodioxole group may confer neuroprotective or antiproliferative effects akin to ASN90, which targets tauopathies .
Enzyme Inhibition
  • Acetazolamide: A canonical carbonic anhydrase inhibitor (CAI) with a sulfamoyl group critical for binding the enzyme’s zinc ion .
  • ASN90: Inhibits O-GlcNAcase, a enzyme linked to neurodegenerative diseases, via its benzodioxol-piperazine motif .
  • Target Compound: The absence of a sulfamoyl group suggests a different mechanism from Acetazolamide, but the benzodioxole may interact with hydrophobic enzyme pockets.

Biological Activity

Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C11H9N3O3S
  • SMILES Notation : CC(=O)NC1=NN=C(S1)C2=CC3=C(C=C2)OCO3
  • Molecular Weight : 263.27 g/mol

The compound features a thiadiazole ring and a benzodioxole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- have shown activity against both Gram-positive and Gram-negative bacteria.

A comparative study on related thiadiazole compounds demonstrated:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound A12 mm (Staphylococcus aureus)10 mm (Escherichia coli)
Compound B14 mm (Bacillus subtilis)8 mm (Pseudomonas aeruginosa)
Acetamide Derivative13 mm (Staphylococcus aureus)9 mm (Escherichia coli)

This data suggests that Acetamide derivatives could be promising candidates for further development as antimicrobial agents .

The exact mechanism by which Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)- exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the thiadiazole and benzodioxole moieties may enhance its interaction with biological targets such as enzymes or bacterial cell walls.

Case Studies

In a study focused on synthesizing various thiadiazole derivatives, researchers found that certain modifications to the structure led to enhanced antifungal activity against Candida albicans and other pathogens. These findings highlight the importance of structural optimization in developing effective antimicrobial agents .

A notable case involved the synthesis of a series of 1,3,4-thiadiazole derivatives which were evaluated for their antifungal properties. Among these compounds, several exhibited significant inhibition zones when tested against common fungal strains .

Q & A

Q. Q1. What are the established synthetic protocols for synthesizing thiadiazole-acetamide derivatives, and how do reaction conditions influence yield and purity?

The synthesis of thiadiazole-acetamide derivatives typically involves modified Schotten–Bauman reactions or microwave-assisted methods. For example, 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides are synthesized via condensation of acetazolamide derivatives with substituted benzoyl chlorides under reflux in anhydrous acetone . Key parameters include:

  • Reaction time : Prolonged reflux (e.g., 6–8 hours) improves yields but risks decomposition.
  • Catalysts : Anhydrous potassium carbonate enhances nucleophilic substitution in thiadiazole ring formation .
  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves purity by minimizing side products .
    Characterization relies on NMR (¹H/¹³C) , FTIR (C=O stretching at 1650–1700 cm⁻¹), and LCMS (m/z peaks for molecular ions) .

Q. Q2. How are spectroscopic techniques (NMR, FTIR) optimized to resolve structural ambiguities in thiadiazole-acetamide derivatives?

  • ¹H NMR : Aromatic protons from the 1,3-benzodioxol-5-yl moiety appear as doublets (δ 6.7–7.2 ppm), while thiadiazole protons resonate at δ 7.8–8.5 ppm. Overlapping signals are resolved using 2D-COSY or HSQC .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, and sulfonamide carbons at δ 110–125 ppm .
  • FTIR : Thiadiazole ring vibrations (C=N stretching at 1520–1560 cm⁻¹) and sulfonamide S=O peaks (1350–1450 cm⁻¹) confirm functional group integrity .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., molecular docking) predict the bioactivity of thiadiazole-acetamide derivatives against cancer targets?

Molecular docking studies with enzymes like carbonic anhydrase IX (CA-IX) or tubulin involve:

  • Ligand preparation : Energy minimization of the compound using tools like AutoDock Vina.
  • Binding site analysis : The thiadiazole ring interacts with hydrophobic pockets, while the acetamide group forms hydrogen bonds with catalytic residues (e.g., Zn²⁺ in CA-IX) .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from MTT assays .

Q. Q4. What experimental strategies resolve contradictory bioactivity data in antioxidant vs. cytotoxic assays for thiadiazole-acetamide analogs?

Contradictions arise due to assay-specific mechanisms:

  • Free radical scavenging (DPPH/ABTS) : Electron-donating groups (e.g., -OCH₃ on benzodioxole) enhance antioxidant activity but may reduce cytotoxicity by stabilizing reactive oxygen species (ROS) .
  • MTT cytotoxicity : Lipophilic substituents (e.g., chloro-phenyl) improve cell membrane penetration but may mask antioxidant effects. Use dual-activity assays (e.g., ROS quantification alongside cytotoxicity) to decouple mechanisms .

Q. Q5. How do structural modifications (e.g., substituent position on benzodioxole) alter pharmacokinetic properties?

  • Substituent effects :
    • Para-substituents (e.g., -NO₂): Increase metabolic stability but reduce solubility.
    • Meta-substituents (e.g., -OCH₃): Enhance bioavailability via improved LogP (optimal range: 2–3) .
  • In vitro ADME : Use Caco-2 cell monolayers to assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Methodological Challenges

Q. Q6. What are the limitations of conventional synthetic routes, and how can green chemistry principles be integrated?

  • Limitations : Toxic solvents (e.g., DMF), low atom economy (≤60% in multi-step reactions), and energy-intensive reflux .
  • Green alternatives :
    • Microwave synthesis : Reduces solvent use by 50% and energy consumption by 70% .
    • Biocatalysis : Lipases or esterases for regioselective acylations, improving yield (up to 85%) .

Q. Q7. How can factorial design optimize reaction conditions for scaling up thiadiazole-acetamide synthesis?

A 2³ factorial design evaluates variables:

  • Factors : Temperature (X₁), catalyst concentration (X₂), solvent volume (X₃).
  • Responses : Yield (Y₁), purity (Y₂).
    Example: For N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide, optimal conditions (X₁ = 80°C, X₂ = 2 mmol, X₃ = 20 mL acetone) maximize Y₁ (78%) and Y₂ (98%) .

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